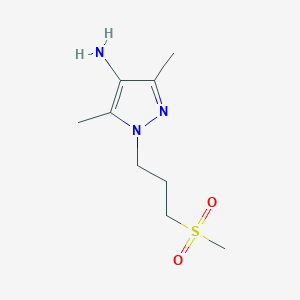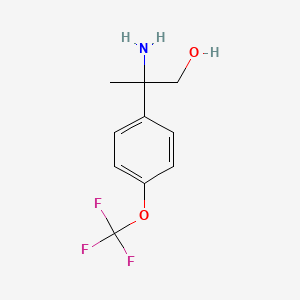
2-Amino-2-(4-(trifluoromethoxy)phenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(4-(trifluoromethoxy)phenyl)propan-1-ol is an organic compound with the molecular formula C10H12F3NO2 It is characterized by the presence of an amino group, a trifluoromethoxy group, and a hydroxyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-(trifluoromethoxy)phenyl)propan-1-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(trifluoromethoxy)benzaldehyde.
Aldol Condensation: The 4-(trifluoromethoxy)benzaldehyde undergoes an aldol condensation with acetone in the presence of a base, such as sodium hydroxide, to form 4-(trifluoromethoxy)chalcone.
Reduction: The 4-(trifluoromethoxy)chalcone is then reduced using a reducing agent like sodium borohydride to yield 4-(trifluoromethoxy)phenylpropan-2-ol.
Amination: Finally, the 4-(trifluoromethoxy)phenylpropan-2-ol is aminated using ammonia or an amine source under suitable conditions to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(4-(trifluoromethoxy)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(4-(trifluoromethoxy)phenyl)propan-1-one.
Reduction: Formation of various amines or alcohols depending on the reducing agent used.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
2-Amino-2-(4-(trifluoromethoxy)phenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(4-(trifluoromethoxy)phenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(4-fluorophenyl)propan-1-ol
- 2-Amino-2-(4-chlorophenyl)propan-1-ol
- 2-Amino-2-(4-bromophenyl)propan-1-ol
Uniqueness
2-Amino-2-(4-(trifluoromethoxy)phenyl)propan-1-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C10H12F3NO2 |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
2-amino-2-[4-(trifluoromethoxy)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-9(14,6-15)7-2-4-8(5-3-7)16-10(11,12)13/h2-5,15H,6,14H2,1H3 |
Clave InChI |
SGPGJMHFDPXNPA-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(C1=CC=C(C=C1)OC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



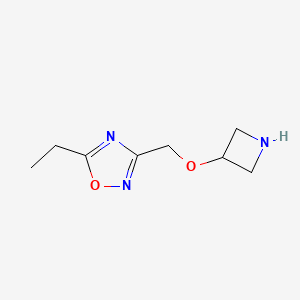
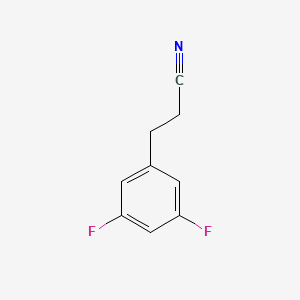

![[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13527885.png)
![rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B13527887.png)
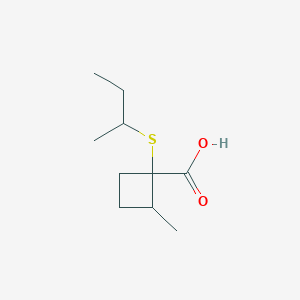


![6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13527903.png)
![4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B13527909.png)
![{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13527914.png)
![9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-olhydrochloride,Mixtureofdiastereomers](/img/structure/B13527921.png)
